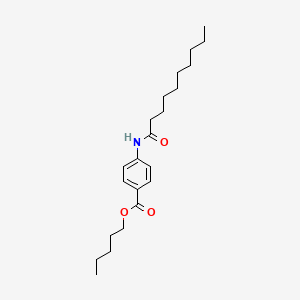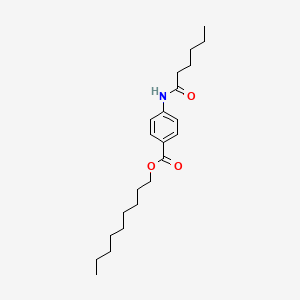
Pentyl 4-(decanoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 4-(decanoylamino)benzoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoate group attached to a pentyl chain and a decanoylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentyl 4-(decanoylamino)benzoate typically involves the esterification of 4-(decanoylamino)benzoic acid with pentanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pentyl 4-(decanoylamino)benzoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the ester group is replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
Pentyl 4-(decanoylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the development of drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological membranes makes it a candidate for targeted drug delivery.
Industry: this compound is used in the formulation of cosmetics and personal care products due to its emollient properties. It is also used as a plasticizer in the production of polymers.
Mechanism of Action
The mechanism of action of Pentyl 4-(decanoylamino)benzoate involves its interaction with biological membranes. The compound can insert itself into the lipid bilayer, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Ethyl 4-(decanoylamino)benzoate: Similar structure but with an ethyl group instead of a pentyl group.
Methyl 4-(decanoylamino)benzoate: Similar structure but with a methyl group instead of a pentyl group.
Butyl 4-(decanoylamino)benzoate: Similar structure but with a butyl group instead of a pentyl group.
Uniqueness: Pentyl 4-(decanoylamino)benzoate is unique due to its specific chain length, which can influence its physical and chemical properties. The pentyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Its structure allows for specific interactions with biological membranes, which can be advantageous in drug delivery and other biomedical applications.
Properties
Molecular Formula |
C22H35NO3 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
pentyl 4-(decanoylamino)benzoate |
InChI |
InChI=1S/C22H35NO3/c1-3-5-7-8-9-10-11-13-21(24)23-20-16-14-19(15-17-20)22(25)26-18-12-6-4-2/h14-17H,3-13,18H2,1-2H3,(H,23,24) |
InChI Key |
KDDJWZSWZNKGEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenoxy)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11554793.png)
![3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11554801.png)
![2-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B11554810.png)
![N-(3-chlorophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11554817.png)
![2-[(2-Methylphenyl)amino]-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11554820.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11554823.png)

![N'-{(E)-[4-(dipropylamino)phenyl]methylidene}-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)](/img/structure/B11554840.png)
![N'-[(2E)-Octan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11554846.png)
![2,4-dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol](/img/structure/B11554848.png)

![N'-[(E)-(4-Methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11554850.png)
![2-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11554851.png)
![4-bromo-2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11554857.png)
